REACTION_SMILES
|
[Br:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[CH3:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[nH:1]1[c:2](=[O:12])[cH:3][cH:4][c:5]2[c:10]1[CH2:9][CH2:8][CH2:7][C:6]2=[O:11]>>[n:1]1[c:2]([O:12][CH2:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:3][cH:4][c:5]2[c:10]1[CH2:9][CH2:8][CH2:7][C:6]2=[O:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCCc2[nH]c(=O)ccc21
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCc2nc(OCc3ccccc3)ccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |